molecular formula C14H13N5O4 B11405343 3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione

3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione

Cat. No.: B11405343
M. Wt: 315.28 g/mol
InChI Key: UDNKVHLUAVTMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound that features a unique structure combining a pyrimidine and triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine to form an intermediate, which is then cyclized with a triazine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione is unique due to its combination of a pyrimidine and triazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of reactions and applications compared to simpler triazine derivatives.

Properties

Molecular Formula

C14H13N5O4

Molecular Weight

315.28 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H13N5O4/c1-19-13(20)10-12(16-14(19)21)18-17-11(15-10)7-4-5-8(22-2)9(6-7)23-3/h4-6H,1-3H3,(H,16,18,21)

InChI Key

UDNKVHLUAVTMMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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